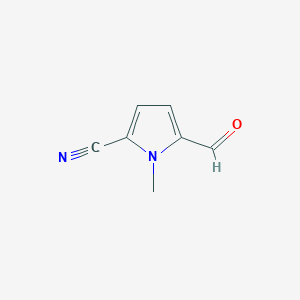
5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
概要
説明
科学的研究の応用
Corrosion Inhibition Research has demonstrated the potential of pyrrole derivatives, including compounds structurally related to 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile, as effective corrosion inhibitors for metals in acidic environments. These compounds inhibit corrosion by adsorbing on the metal surface, acting primarily as anodic type inhibitors. Experimental and theoretical studies, including surface morphology analyses via scanning electron microscopy (SEM) and atomic force microscopy (AFM), as well as Monte Carlo simulations, have confirmed the effectiveness of these inhibitors (Verma et al., 2015).
Synthetic Applications in Medicinal Chemistry The structural framework of this compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, novel nonsteroidal progesterone receptor modulators have been synthesized utilizing pyrrole derivatives as starting points. These compounds are characterized by various spectroscopic techniques and have shown potential in addressing female healthcare needs, such as contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Heterocyclic Compound Synthesis The chemistry of pyrrole derivatives, including this compound, extends to the synthesis of a variety of heterocyclic compounds. These compounds have a wide range of applications, from medicinal chemistry to materials science. For example, the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles from N-Boc-protected 5-formyl-1H-pyrazol-4-amines demonstrates the versatility of pyrrole derivatives in constructing complex heterocycles (Yakovenko et al., 2019).
Natural Product Isolation Pyrrole alkaloids, structurally related to this compound, have been isolated from natural sources such as the fruits of Lycium chinense. These compounds, including various pyrrole alkaloids with unique structures, have been elucidated using advanced spectroscopic techniques and contribute to the diversity of natural products with potential pharmacological activities (Youn et al., 2016).
Antitumor and Antimicrobial Applications Derivatives of pyrrole, including those related to this compound, have shown promise in antitumor and antimicrobial applications. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters have demonstrated cytotoxicity against cancer cell lines, highlighting the potential of pyrrole derivatives in cancer therapy (Liu et al., 2006). Similarly, novel pyrrole derivatives have been evaluated for their insecticidal activities, offering new approaches to pest control (Abdelhamid et al., 2022).
特性
IUPAC Name |
5-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWSQGGONTSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

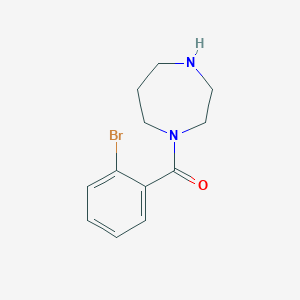
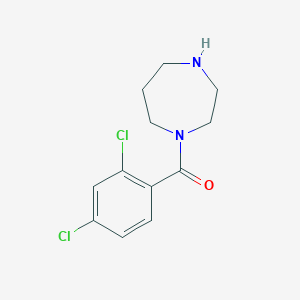
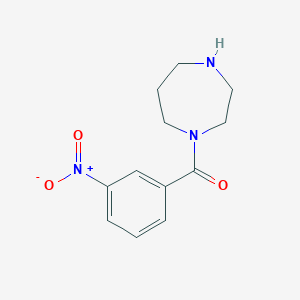
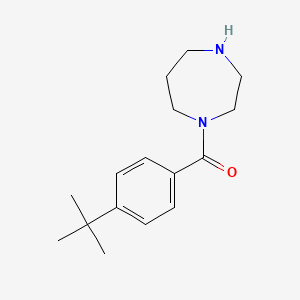

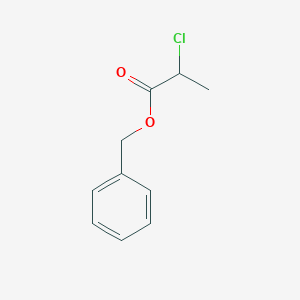
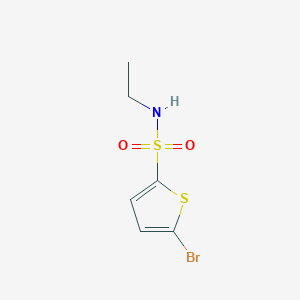

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
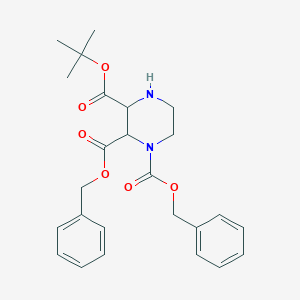

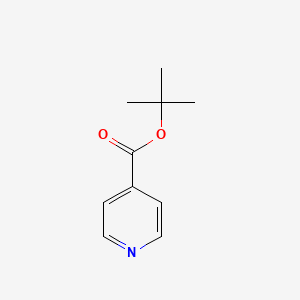
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)